5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one
Description
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-1-methyl-2-(4-phenylpiperazine-1-carbonyl)pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-26-17-24(32-18-19-7-6-10-21(15-19)31-2)23(29)16-22(26)25(30)28-13-11-27(12-14-28)20-8-4-3-5-9-20/h3-10,15-17H,11-14,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWBTBZXGGFHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)OCC4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one , also referred to as compound A , is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of compound A can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 433.5 g/mol
- CAS Number : 1021249-79-5
Structural Features
The compound features a pyridinone core, a methoxybenzyl ether group, and a phenylpiperazine moiety. These structural components are significant for its biological activity.
The biological activity of compound A is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus blocking their activity.
- Receptor Binding : The compound can interact with various receptors on cell surfaces, modulating cellular signaling pathways.
- DNA Intercalation : It has the potential to intercalate into DNA, which can affect gene expression and cellular functions.
Anticancer Activity
Research indicates that compound A exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and inhibiting cellular respiration. For instance, compounds similar to A have demonstrated IC values in the nanomolar range against various human tumor cell lines, indicating potent cytotoxic effects .
Antimicrobial Properties
In addition to its anticancer effects, compound A has been studied for its antimicrobial activity. Preliminary findings suggest that it may exhibit moderate antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .
Neuropharmacological Effects
The phenylpiperazine moiety in compound A suggests potential neuropharmacological effects. Compounds with similar structures have been reported to act as serotonin receptor modulators, which could be beneficial in treating mood disorders or anxiety .
Table 1: Summary of Biological Activities of Compound A
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Moderate activity against bacteria/fungi | |
| Neuropharmacological | Potential serotonin receptor modulation |
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various derivatives of compound A on human cancer cell lines. Results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity, with some derivatives showing IC values below 100 nM against multiple cancer types .
- Antimicrobial Testing : Another study tested compound A against common bacterial strains. The results showed that it inhibited the growth of certain Gram-positive bacteria at concentrations lower than those required for traditional antibiotics, suggesting a novel mechanism of action .
Comparison with Similar Compounds
Key Findings :
- Fluorinated benzyloxy derivatives (e.g., 4-fluorobenzyl) exhibit enhanced pharmacokinetic profiles but may reduce iron-binding efficiency compared to hydroxylated analogs .
Piperazine-Modified Analogues
Key Findings :
- Piperidine analogs (e.g., 4-methylpiperidine) exhibit reduced solubility in acidic environments due to lower basicity .
Core-Modified Analogues
Preparation Methods
Pyridin-4(1H)-one Core Formation
The pyridinone core is typically synthesized via cyclocondensation or Knorr-type reactions. For example, 1-(2,4-dinitrophenyl)pyrazole derivatives can undergo cyclization with nitriles under microwave or conventional heating to form pyridinone scaffolds. Alternatively, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) have been used as green solvents for similar cyclizations, offering high yields (e.g., 90%) and reduced reaction times.
Representative Step :
Ethyl cyanoacetate + 4-methoxybenzaldehyde → Cyclized intermediate (via FeCl₃·6H₂O catalysis).
Introduction of the 3-Methoxybenzyloxy Group
The 3-methoxybenzyloxy substituent is introduced via nucleophilic aromatic substitution or Mitsunobu reaction. In one approach, a hydroxyl group at position 5 of the pyridinone reacts with 3-methoxybenzyl bromide in the presence of a base (e.g., K₂CO₃) and a catalytic amount of KI.
Optimization Insight :
Methylation at Position 1
Methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. For instance, refluxing the pyridinone intermediate with methyl iodide and anhydrous K₂CO₃ in acetone for 12–24 hours affords the 1-methyl derivative.
Critical Parameter :
- Excess methylating agent (1.5–2.0 equivalents) ensures complete substitution.
Coupling of the 4-Phenylpiperazine-1-carbonyl Moiety
The carbonyl-linked piperazine group is introduced via acylation. A carboxylic acid derivative at position 2 reacts with 4-phenylpiperazine using coupling agents like EDCl/HOBt or DCC . Alternatively, 5-bromovaleryl chloride can serve as an acylating agent in the presence of a base (e.g., triethylamine).
Example Protocol :
- Activate the carboxylic acid with thionyl chloride to form the acid chloride.
- React with 4-phenylpiperazine in dichloromethane at 0–5°C.
- Stir for 4–6 hours, followed by aqueous workup.
Yield : ~70–80% (based on similar acylations).
Reaction Mechanisms and Key Intermediates
Cyclization Mechanism
The pyridinone core forms via a Knoevenagel condensation between ethyl cyanoacetate and 4-methoxybenzaldehyde, followed by cyclization with an amine (e.g., 5-amino-3-methyl-1-phenylpyrazole). Fe³⁺ ions in FeCl₃·6H₂O catalyze the reaction by coordinating with electron-rich intermediates, facilitating dehydration.
Acylation Dynamics
The acid chloride intermediate reacts with 4-phenylpiperazine through a nucleophilic acyl substitution. The mechanism proceeds via a tetrahedral intermediate stabilized by the piperazine’s lone pair on nitrogen.
Optimization Strategies and Green Chemistry
Solvent Selection
Catalytic Systems
- FeCl₃·6H₂O : Cost-effective Lewis acid for cyclization (10 mol% loading).
- DBU (1,8-diazabicycloundec-7-ene) : Facilitates alkylation and acylation at lower temperatures.
Analytical Characterization
Spectral Data
X-ray Crystallography
While no data exists for this compound, related piperidine-2,6-diones exhibit characteristic dihedral angles (e.g., 57.4° between aromatic rings), suggesting similar planar rigidity in the pyridinone core.
Comparative Analysis of Synthetic Routes
Applications and Biological Relevance
Though direct studies on this compound are limited, structurally related pyridinones and piperazine derivatives exhibit antiviral , antimicrobial , and CNS-modulatory activities . The 4-phenylpiperazine moiety is associated with dopamine receptor affinity, suggesting potential neuropharmacological applications.
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and optimal reaction conditions for preparing 5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one?
- Methodology : Synthesis typically involves:
- Step 1 : Formation of the pyridin-4(1H)-one core via cyclization under reflux with anhydrous solvents (e.g., ethanol or tetrahydrofuran) .
- Step 2 : Introduction of the 3-methoxybenzyloxy group via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) and catalysts like KCO .
- Step 3 : Coupling the 4-phenylpiperazine-carbonyl moiety using carbodiimide-based reagents (e.g., DCC or EDC) in dichloromethane at 0–25°C .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity (≥95%) .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., methoxybenzyloxy group at position 5) and absence of tautomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 476.2045) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Advanced Research Questions
Q. How can low yields in the final piperazine-carbonyl coupling step be systematically addressed?
- Optimization Strategies :
- Catalyst Screening : Test alternatives to DCC (e.g., HATU or PyBOP) to improve coupling efficiency .
- Temperature Control : Gradual warming from 0°C to room temperature reduces side reactions (e.g., racemization) .
- Solvent Effects : Replace dichloromethane with dimethylformamide (DMF) to enhance solubility of polar intermediates .
- Case Study : Switching to HATU increased yields from 45% to 72% in analogous piperazine-carbonyl couplings .
Q. What computational approaches predict the compound’s biological targets and binding affinities?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (e.g., 5-HT) or kinases (e.g., PI3Kγ), leveraging the 4-phenylpiperazine moiety’s pharmacophore role .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess binding mode retention .
- SAR Insights : Analog studies show that methoxy substitution at position 3 enhances blood-brain barrier permeability by 1.5-fold compared to para-substituted derivatives .
Q. How should contradictory data between in vitro enzyme inhibition and cellular assays be resolved?
- Hypothesis Testing :
- Compound Stability : Test degradation in cell culture media (e.g., DMEM + 10% FBS) via LC-MS over 24 hours .
- Metabolite Interference : Screen for active metabolites using hepatic microsomes .
- Off-Target Profiling : Employ kinase/GPCR panels to identify secondary targets (e.g., EGFR or dopamine D) .
- Example : A 2025 study resolved discrepancies in a related oxadiazole derivative by identifying a metabolite with 10-fold higher potency than the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
